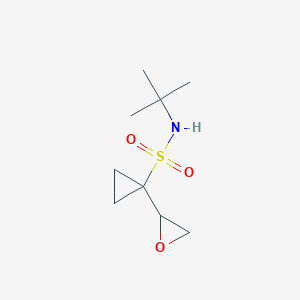
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C9H17NO3S and a molecular weight of 219.3 g/mol . This compound features a cyclopropane ring, an oxirane (epoxide) group, and a sulfonamide functional group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of tert-butylamine with cyclopropane-1-sulfonyl chloride to form N-tert-butylcyclopropane-1-sulfonamide. This intermediate is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring .
Chemical Reactions Analysis
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxidized products.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, forming a variety of products depending on the nucleophile used.
Common reagents for these reactions include m-CPBA for epoxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles like amines or alcohols for substitution reactions .
Scientific Research Applications
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide involves its reactive functional groups. The oxirane ring can interact with nucleophiles, leading to ring-opening reactions that modify biological molecules. The sulfonamide group can form hydrogen bonds and interact with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds to N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide include:
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
N-tert-butyl-1-(oxiran-2-yl)cyclopentane-1-sulfonamide: Similar structure but with a cyclopentane ring.
Properties
IUPAC Name |
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-8(2,3)10-14(11,12)9(4-5-9)7-6-13-7/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQDUQVZPMXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
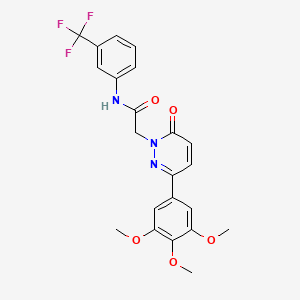
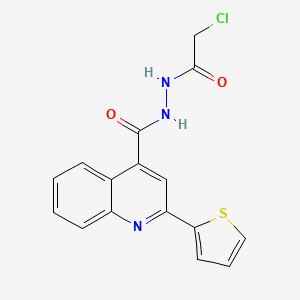
![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2515044.png)
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)
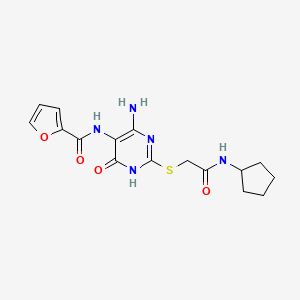
![rac-(1r,5s)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)
![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)
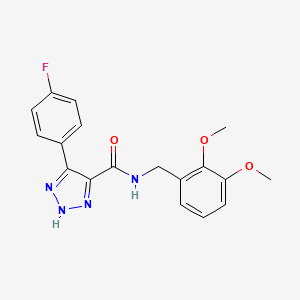
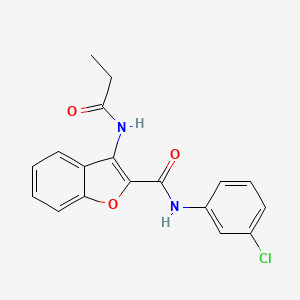

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)
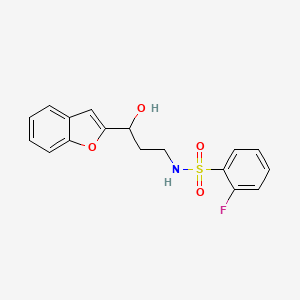
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2515063.png)
